molecular formula C33H29N4NaO2 B1632298 Telmisartan sodium CAS No. 515815-47-1

Telmisartan sodium

Cat. No.: B1632298
CAS No.: 515815-47-1
M. Wt: 536.6 g/mol
InChI Key: RSGAIWOEJXRYRV-UHFFFAOYSA-M
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Description

Telmisartan sodium is a useful research compound. Its molecular formula is C33H29N4NaO2 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2.Na/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAIWOEJXRYRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199539
Record name Telmisartan sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515815-47-1
Record name Telmisartan sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515815471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15TQY55Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g of telmisartan are suspended in 40 ml of THF in a round-bottom flask equipped with magnetic stirrer, condenser and under nitrogen atmosphere. The solution is added with 1.5 ml of 50% aq NaOH and the mixture is heated under reflux, then evaporated to a residue. 10.4 g of telmisartan sodium salt are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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